1H-1-benzazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1H-1-benzazepine |
InChI |
InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H |
InChI Key |
DQFQCHIDRBIESA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=CN2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h 1 Benzazepine Cores and Derivatives
Strategies for Constructing the Seven-Membered 1H-1-Benzazepine Ring System
The construction of the central seven-membered ring is the pivotal step in the synthesis of 1H-1-benzazepines. Various strategies have been developed to achieve this, broadly categorized into cyclization/annulation, ring expansion, and multi-component reactions.
Intramolecular Cyclization Reactions and Annulation Processes
Intramolecular cyclization reactions involve the formation of a new bond within a single molecule to close the seven-membered ring. Annulation processes, on the other hand, construct the heterocyclic ring system by forming new bonds between two or more molecules or between different parts of a single molecule in a concerted fashion.
One approach involves intramolecular reductive cyclization. A copper-catalyzed asymmetric reductive intramolecular cyclization of (E)-dienyl arenes tethered with a ketimine has been developed for the asymmetric construction of enantioenriched 2,3-substituted-1-benzazepine derivatives. This method utilizes a tandem chemo-, regio-, and enantioselective hydrocupration followed by asymmetric cyclization in the presence of a chiral bisphosphine-copper catalyst, providing the desired products in good to high yields with high diastereoselectivity and enantioselectivity under mild conditions. acs.org
Another strategy employs intramolecular radical cyclization. A regioselective intramolecular radical cyclization catalyzed by N-heterocyclic carbenes (NHCs) has been reported for the synthesis of benzazepine derivatives. This method offers a transition-metal- and oxidant-free pathway to access the seven-membered rings under mild conditions, featuring good regioselectivity and functional-group compatibility. acs.org
Classical cyclization approaches, such as intramolecular Friedel-Crafts-type reactions and Dieckmann cyclizations, have also been explored for the synthesis of benzazepine skeletons. researchgate.netacs.org Additionally, intramolecular Claisen-type condensation using metal alcoholates in dialkyl carbonate has been found effective for producing 2,3-dihydro-1H-benzazepines, although initial methods yielded N-alkylated products. clockss.org
Annulation reactions provide a convergent route to the benzazepine core. A gold-catalyzed [4+3]-annulation of 1,5-enynes with anthranils has been developed for the stereoselective synthesis of tetrahydro-1H-1-benzazepine derivatives. This reaction exhibits alkyne-dependent chemoselectivity, proceeding with skeletal rearrangement for terminal 1,5-enynes and without rearrangement for internal alkynes. thieme-connect.com
Ring Expansion Approaches from Smaller Heterocycles
Ring expansion strategies involve the transformation of a smaller cyclic precursor into the seven-membered benzazepine ring. This can be achieved through various rearrangement processes or by inserting additional atoms into a pre-existing ring system.
Rearrangement reactions have been utilized for benzazepine synthesis. The thermolysis of 2a,7b-dihydro-3H-cyclobut[b]indoles can lead to the formation of 1H-1-benzazepines through a ring-opening process. The distribution of products, including 1H-1-benzazepines, N-substituted 1-naphthylamines, and 1-substituted indoles, is influenced by the substrate structure and reaction temperature. The presence of silver ion can lower the required temperature for ring opening and affect the yield of 1H-1-benzazepines. rsc.org
The Schmidt reaction, typically involving the reaction of a ketone with hydrazoic acid, can induce ring expansion in cyclic systems. This methodology has been applied to the synthesis of tetrahydro-1H-1-benzazepine-2,5-diones from tetrahydronaphthalene-1,4-diones. nih.gov
Ring expansion of pyrrolidine (B122466) or azepane rings via an intramolecular Ullmann-type annulation/rearrangement cascade has been reported for the synthesis of functionalized 1H-benzazepines. This method transforms 5-arylpyrrolidine-2-carboxylates with specific substituents into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. acs.orgnih.gov
Multi-component Reactions Enabling Benzazepine Scaffold Formation
Multi-component reactions (MCRs) are powerful tools for synthesizing complex molecules in a single step from three or more reactants, offering advantages in terms of efficiency and atom economy. MCRs have been explored for the construction of benzazepine derivatives.
An isocyanide-based MCR, such as the Ugi reaction, has been employed in the synthesis of benzazepines. A strategy involving an asymmetric organocatalytic Mannich reaction followed by a one-pot Staudinger/aza-Wittig/Ugi–Joullié sequence has been developed for the enantio- and diastereoselective synthesis of highly substituted 4,5-dihydro-1H-benzo[c]azepines. This represents an example of a diastereoselective Ugi reaction on a seven-membered cyclic imine. acs.orgnih.gov
Another MCR approach involves the one-pot synthesis of tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives from an aromatic diamine, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid. nih.gov While this specifically targets 1,5-benzodiazepines, it highlights the potential of MCRs for constructing related seven-membered nitrogen heterocycles.
Furthermore, a one-pot isocyanide-based MCR/Wittig sequence starting from phosphonium (B103445) salt precursors has been developed for the synthesis of 2,3-dihydro-1H-2-benzazepin-1-ones. This reaction involves a sequential Ugi or Passerini condensation followed by an intramolecular Wittig reaction. nih.gov
Catalytic Approaches in this compound Synthesis
Catalytic methods play a crucial role in modern benzazepine synthesis, enabling improved efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been successfully applied.
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysts, such as those based on copper, gold, iridium, and palladium, are widely used in the synthesis of benzazepines due to their ability to facilitate complex bond formations.
Copper catalysis has been employed in intramolecular reductive cyclizations, as mentioned earlier, for the asymmetric synthesis of 1-benzazepine derivatives. acs.org Copper(I) promotion is also involved in Ullmann-type annulation/rearrangement cascades used in ring expansion strategies to form 1H-benzazepines. acs.orgnih.gov
Gold catalysis has proven effective in annulation reactions, specifically the [4+3]-annulation of 1,5-enynes with anthranils, leading to tetrahydro-1H-1-benzazepine derivatives with high stereoselectivity. thieme-connect.com
Iridium catalysis has been applied in asymmetric hydrogenation for the synthesis of chiral tetrahydro-3-benzazepine motifs. Highly efficient N,P-ligated iridium complexes can catalyze the hydrogenation of cyclic ene-carbamates, providing benzazepines with excellent enantioselectivity and high yields. acs.org Iridium-catalyzed domino allylic vinylation/intramolecular allylic amination reactions have also been developed for the enantioselective synthesis of 1-benzazepine derivatives. researchgate.net
Palladium catalysis is frequently used in C-H activation and cross-coupling reactions relevant to heterocycle synthesis. While not exclusively focused on 1H-1-benzazepines, palladium-catalyzed intramolecular C-H amination via oxidative coupling is a general strategy for constructing nitrogen-containing heterocycles, which could potentially be applied or adapted for benzazepine synthesis. acs.org
Transition metal-catalyzed oxidative annulations, in general, have emerged as appealing strategies for the sustainable synthesis of benzazepines and benzodiazepines via C-H bond activations. researchgate.net
Organocatalytic Methods for Benzazepine Construction
Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal catalysis, often providing milder reaction conditions and avoiding potential metal contamination.
Organocatalytic approaches have been integrated into multi-component reactions for the synthesis of benzazepine derivatives. Asymmetric organocatalytic Mannich reactions are part of sequences leading to highly substituted benzazepines. acs.orgnih.gov
Organocatalyzed cascade reactions have also been developed. A Michael-cyclization cascade organocatalyzed by a chiral phosphoric acid has been shown to yield highly substituted δ-lactones, which can then be transformed into benzazepine derivatives with excellent enantio- and diastereoselectivities. rsc.orgacs.org
N-heterocyclic carbenes (NHCs) act as organocatalysts in intramolecular radical cyclization reactions for the synthesis of benzazepine derivatives, providing a metal-free catalytic pathway. acs.org
Chemo- and Regioselective Metathesis Reactions (e.g., Ring-Closing Ene-Yne Metathesis)
Metathesis reactions, particularly ring-closing metathesis (RCM) and ring-closing ene-yne metathesis (RCEYM), have emerged as powerful tools for constructing cyclic systems, including benzazepine scaffolds. These reactions offer high chemo- and regioselectivity, allowing for the efficient formation of the seven-membered ring.
Regioselective ring-closing ene-yne metathesis has been shown to provide an efficient access to different substituted 1-benzazepine scaffolds. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach typically involves a substrate containing both an alkene and an alkyne moiety tethered in such a way that RCEYM can lead to the desired seven-membered ring. The reaction is often catalyzed by ruthenium complexes, such as the Hoveyda-Grubbs second-generation catalyst. organic-chemistry.org
A study demonstrated the synthesis of 1- and 2-benzazepine scaffolds using RCEYM and ring-closing ene-ene metathesis (RCM). organic-chemistry.org The use of the Hoveyda-Grubbs second-generation catalyst under optimized conditions (toluene as solvent, 70°C, diluted solutions) allowed for efficient synthesis with tolerance for various functional groups and regioselective cyclization. organic-chemistry.org The resulting functionalized compounds can serve as versatile building blocks for further transformations. organic-chemistry.org
Another methodology for the synthesis of 7-substituted 2,3,4,5-tetrahydro-1-benzazepine derivatives strategically utilizes RCM as a key step, in combination with Suzuki-Miyaura cross-coupling and aza-Claisen rearrangement. researchgate.net In this sequence, diallyl derivatives, obtained from o-allylacetanilides via N-allylation, served as suitable precursors for RCM catalyzed by Grubbs' second-generation catalyst. researchgate.net While the RCM products were sometimes unstable, subsequent hydrogenation provided stable tetrahydro-1-benzazepine derivatives. researchgate.net
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives with defined stereochemistry is crucial due to the prevalence of these scaffolds in biologically active compounds, where stereochemistry often dictates activity. wikipedia.org Stereoselective and asymmetric synthesis approaches aim to control the formation of new stereocenters, leading to enantiomerically or diastereomerically enriched products. ethz.ch
Chiral Auxiliary and Ligand-Controlled Methods
Chiral auxiliaries and ligand-controlled methods are valuable strategies for inducing asymmetry in the synthesis of benzazepines. A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction; it is typically removed later. wikipedia.orgethz.chnumberanalytics.com Ligand-controlled methods, particularly in catalytic asymmetric synthesis, utilize a chiral ligand bound to a metal catalyst to influence the stereochemical pathway of the reaction. ethz.chresearchgate.net
While direct examples of chiral auxiliary use specifically for this compound synthesis were not extensively detailed in the search results, the general principle involves attaching a chiral auxiliary to a precursor molecule. wikipedia.orgnumberanalytics.com This auxiliary then directs the stereochemical outcome of a subsequent cyclization or functionalization reaction to form the benzazepine core or introduce asymmetry into a derivative. After the key stereoselective step, the auxiliary is cleaved, leaving behind the desired chiral benzazepine. wikipedia.org
Ligand-controlled asymmetric catalysis is a widely applied strategy for achieving high enantioselectivity. researchgate.net Chiral ligands, often phosphines or other chelating species, are designed to interact with a metal center and the substrate in a way that favors the formation of one enantiomer over the other during the catalytic cycle.
Asymmetric Hydrogenation and Other Catalytic Stereoselective Transformations
Catalytic asymmetric hydrogenation is a highly efficient method for installing chirality, offering high reactivity, enantioselectivity, and atom economy. acs.org This technique involves the addition of hydrogen to a prochiral double bond in the presence of a chiral catalyst, typically a transition metal complexed with a chiral ligand.
An efficient iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been developed for the synthesis of chiral tetrahydro-3-benzazepine motifs. acs.org This method successfully converted substrates with both aryl and alkyl substituents at the 1-position to the corresponding hydrogenated products with excellent enantioselectivity (91-99% ee) and high isolated yields (92-99%). acs.org The scalability of this methodology was demonstrated on a gram scale, highlighting its potential for practical synthesis. acs.org
Other catalytic stereoselective transformations can also be applied to benzazepine synthesis. For instance, palladium-catalyzed [3+2] cycloaddition of N-aryl nitrones with allenoates has been reported for the synthesis of benzazepines bearing contiguous carbon stereocenters, indicating the potential of cycloaddition reactions in constructing complex chiral benzazepine frameworks. researchgate.net
Diastereoselective Approaches in Functionalized Benzazepine Synthesis
Diastereoselective approaches focus on controlling the relative stereochemistry in molecules with multiple stereocenters. This is often achieved by exploiting existing stereocenters within the starting material or using reaction conditions that favor the formation of one diastereomer over others. ethz.ch
An efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol derivatives has been developed via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. rsc.orgrsc.org This reaction proceeds efficiently under mild conditions and with simple operation, starting from versatile skeletons. rsc.orgrsc.org The stereocontrolled addition leads to the formation of 2,5-substituted 1-benzazepine derivatives through a ring-opening/nucleophilic addition pathway, affording the products as single diastereomers. rsc.orgacs.org Subsequent oxidation can yield 2-substituted benzazepinones in excellent yields. rsc.orgrsc.org
Diastereoselectivity can also be controlled in cyclization reactions. For example, a photocatalytic intermolecular dearomatization of naphthalene (B1677914) derivatives with α-amino acids for constructing bridged benzazepines demonstrated that the diastereoselectivity could be regulated through different reaction modes in the cyclization step. Base-promoted or photo-induced intramolecular aza-cyclization were shown to furnish switchable diastereoselectivity.
An ingenious approach combining diastereoselective 1,2-addition and RCM has been used for the construction of chiral benzazepine derivatives. researchgate.net Highly stereoselective 1,2-addition to chiral hydrazones, followed by RCM, allowed for the synthesis of cyclic systems, including benzazepine derivatives, with controlled stereochemistry. researchgate.net
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The application of green chemistry principles to chemical synthesis is increasingly important to reduce environmental impact and promote sustainability. researchgate.netnumberanalytics.comijirmps.org This involves designing synthetic methods that minimize waste, use less hazardous chemicals, and are more energy efficient. numberanalytics.comijirmps.org
Sustainable routes for this compound synthesis aim to utilize renewable resources, employ environmentally friendly solvents, and develop catalytic methods that reduce the need for stoichiometric reagents. numberanalytics.comacs.org
One example of a sustainable approach is the development of a catalytic method for the synthesis of tetrahydro-2-benzazepines from renewable resources, such as lignin-derived platform chemicals, using green solvents. acs.org This method was designed to be efficient and sustainable, proceeding in three waste-free steps and utilizing benign, biodegradable, and recyclable alternative reaction media that act as both catalyst and solvent. acs.org This approach avoids strong acids and other additives, leading to improved activity and selectivity under milder reaction conditions. acs.org
Another green chemistry approach involves the use of water as a solvent and catalytic systems that are less hazardous. researchgate.net A one-pot, water-mediated synthesis of benzazepines using an H2O2-HCl catalyzed system has been reported. researchgate.net This procedure oxidized carbon-nitrogen bonds and produced benzazepines from diamines and substituted ketones in water, with a reduced reaction time compared to conventional methods. researchgate.net
The development of recyclable catalysts is also a key aspect of sustainable synthesis. The use of efficient and recyclable noncorrosive catalysts, such as polymeric matrices, for the synthesis of 2-benzazepines and related compounds has been explored. researchgate.net Such catalysts can be reused multiple times without significant loss of activity, contributing to a more sustainable process. researchgate.net
Metathesis reactions themselves can align with green chemistry principles by enabling more efficient synthetic routes with fewer steps and reduced waste compared to traditional methods. ijirmps.org The development of highly active and selective metathesis catalysts that can operate under milder conditions further enhances the sustainability of this approach.
Here is a table summarizing some of the synthetic approaches discussed:
| Synthetic Methodology | Key Features | Example Application to Benzazepines |
| Ring-Closing Ene-Yne Metathesis (RCEYM) | Forms rings from acyclic precursors with alkene and alkyne. Regioselective. | Synthesis of substituted 1-benzazepine scaffolds using Hoveyda-Grubbs catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Chiral Auxiliary-Controlled Synthesis | Temporarily incorporates a chiral group to direct stereochemistry. | General strategy applicable to introducing asymmetry during cyclization or functionalization. wikipedia.orgnumberanalytics.com |
| Ligand-Controlled Asymmetric Catalysis | Uses a chiral ligand on a metal catalyst to induce enantioselectivity. | Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to chiral 3-benzazepines. acs.org |
| Diastereoselective Addition Reactions | Controls relative stereochemistry based on existing centers or conditions. | Stereocontrolled Grignard addition to oxa-bridged benzazepines. rsc.orgrsc.org |
| Green Chemistry/Sustainable Routes | Utilizes renewable resources, green solvents, efficient catalysts. | Synthesis from lignin-derived chemicals in green solvents; Water-mediated synthesis. researchgate.netacs.org |
Reactivity, Chemical Transformations, and Reaction Mechanisms of 1h 1 Benzazepine
Electrophilic and Nucleophilic Reactions on the 1H-1-Benzazepine Ring System
The this compound ring system can undergo both electrophilic and nucleophilic reactions, with the specific site of attack depending on the reaction conditions and the presence of substituents. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution. For instance, electrophilic aromatic substitution on benzazepine 3-methyl ethers can lead to substituted analogs, such as 7-substituted derivatives. acs.orglookchem.com
Nucleophilic substitution reactions are also observed, particularly with substituted this compound derivatives. For example, 2-chloro-1,5-dimethyl-1H-1-benzazepines are highly reactive under acidic conditions, undergoing facile nucleophilic displacement at C2. publish.csiro.au
Oxidative and Reductive Transformations of 1H-1-Benzazepines
This compound derivatives can participate in both oxidation and reduction reactions, allowing for modification of the ring system and its functional groups. Oxidation can lead to various oxidized derivatives, including N-oxides. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide have been reported for the oxidation of this compound derivatives, potentially yielding ketones or carboxylic acids depending on the specific substrate and conditions.
Reduction reactions are frequently employed to modify functional groups or saturate the azepine ring. Reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are commonly used, which can produce alcohols or amines from appropriate precursors. Hydrogenation of this compound can lead to the formation of tetrahydrobenzazepine derivatives. cdnsciencepub.com Microbiological transformations using fungi like Cunninghamella elegans have also been shown to effect transformations such as benzylic oxidation in substituted tetrahydro-1H-1-benzazepines, yielding hydroxylated products. rsc.org
Rearrangement Reactions and Ring Transformations of this compound Scaffolds
The this compound system is known to undergo various rearrangement and ring transformation reactions, leading to different heterocyclic scaffolds.
Ring Contraction to Quinolines and Isoquinolines
A notable rearrangement of 1H-1-benzazepines is the ring contraction to form quinolines and isoquinolines. An unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline (B145761) has been observed. researchgate.netresearchgate.net
Ring contraction of 3H-1-benzazepines to quinoline (B57606) derivatives has also been reported, including an unusual tandem ring-contraction/decarbonylation of 2,4-diphenyl-3H-1-benzazepine to 2,4-diphenylquinoline (B373748) in high yield under attempted free-radical bromination conditions with NBS. researchgate.netcuny.edu The mechanism for this ring contraction has been investigated using isotopic labeling and computational studies, suggesting the involvement of a reactive intermediate and the departure of a carbon atom, potentially as a dibromomethyl cation or carbon monoxide depending on the reaction conditions. researchgate.net Ring contraction of 2,5-dihydro-3-hydroxy-2,5-dioxo-1-benzazepines can also yield 4-quinolone-2-carboxylic acids. cdnsciencepub.comcdnsciencepub.com
Tautomerism and Isomerization Pathways
This compound can exist in different isomeric forms, including 3H-1-benzazepine and 5H-1-benzazepine. kyoto-u.ac.jp Isomerization pathways have been observed, for instance, the acid-catalyzed isomerization of unstable 5H-1-benzazepine to the more stable 3H-1-benzazepine. researchgate.net
Tautomerism, particularly prototropic tautomerism, can also play a role in the chemistry of benzazepine systems, affecting the distribution and reactivity of different forms. mdpi.com Studies on related azepine systems indicate that tautomerism can occur, and the relative stability of tautomers can be influenced by substituents and conditions. psu.edursc.org
Functionalization Strategies for Diverse this compound Derivatives
The synthesis of diverse this compound derivatives often involves functionalization strategies to introduce various groups onto the core scaffold.
C-H Functionalization Methodologies
While specific examples of direct C-H functionalization on the this compound ring system were not extensively detailed in the search results, the broader field of benzazepine synthesis and modification employs various strategies that can be considered indirect functionalization approaches. These include cyclization reactions, rearrangements, and metal-catalyzed coupling reactions, which effectively introduce substituents and build complexity on the benzazepine framework. researchgate.netresearchgate.netresearchgate.net The reactivity of the aromatic portion towards electrophilic substitution, as mentioned earlier, can also be considered a form of functionalization. acs.orglookchem.com
Selective Derivatization of Heteroatoms and Aromatic Moieties
Selective derivatization of this compound and its derivatives can be achieved at both the nitrogen heteroatom and the aromatic ring.
Derivatization of the Nitrogen Heteroatom: The nitrogen atom in the azepine ring is a key site for functionalization. Reactions such as N-alkylation and N-acylation are common. smolecule.compublish.csiro.au For instance, N-methylation of the azepine nitrogen has been shown to impact the biological activity of certain benzazepine derivatives. acs.org Studies on 2,4-diphenyl-3H-1-benzazepine have shown that regioselective alkylation can occur at either the nitrogen atom (N-alkylation) or a carbon atom (C3-alkylation), with the regioselectivity influenced by the base, complexing agents, and the leaving group of the alkylating agent. researchgate.netresearchgate.net Using methyl iodide as the alkylating agent exclusively yields the C3-methylated product, while methyl tosylate exclusively provides the N-methylated product. researchgate.net
Derivatization of Aromatic Moieties: The benzene (B151609) ring fused to the azepine system can undergo electrophilic aromatic substitution reactions, although the regioselectivity can be influenced by the substituents already present on both rings. smolecule.com Friedel-Crafts acylation is one such reaction that can introduce acyl groups onto the aromatic system, leading to analogs with modified properties. smolecule.com Halogenation, such as chlorination or fluorination, can also be performed on the aromatic ring, potentially enhancing metabolic stability or receptor binding affinity in derivative compounds. smolecule.comnih.gov Directed ortho-metalation (DoM) has been employed for selective halogenation on the aromatic ring of related benzazepine systems, achieving selective C-7 halogenation.
Selective Functionalization Examples:
| Substrate | Reagent/Conditions | Product(s) | Selectivity | Reference |
| 2,4-Diphenyl-3H-1-benzazepine | LDA or KHMDS + Methyl Iodide | 3-Methyl-2,4-diphenyl-3H-1-benzazepine | C3-alkylation | researchgate.net |
| 2,4-Diphenyl-3H-1-benzazepine | LDA or KHMDS + Methyl Tosylate | 1-Methyl-2,4-diphenyl-1H-1-benzazepine | N-alkylation | researchgate.net |
| 7-methoxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd catalysis; then H₂O₂, NaOH | 7-hydroxy-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C7 hydroxylation | vulcanchem.com |
| 1-tetralone | Hydroxylamine hydrochloride; then PPA; then LiAlH₄ | 2,3,4,5-tetrahydro-1H-benzo[b]azepine | Ring expansion |
Mechanistic Elucidation of Key Reaction Pathways via Experimental and Theoretical Studies
Understanding the reaction mechanisms of this compound transformations is crucial for controlling selectivity and developing new synthetic routes. Both experimental and theoretical studies have been employed to shed light on these pathways.
Experimental techniques such as variable-temperature NMR spectroscopy have been used to study the conformational dynamics of substituted 1H-1-benzazepines, including ring-flip and nitrogen-atom inversion processes, providing insights into the flexibility of the azepine ring. researchgate.net
Mechanistic studies have been conducted on specific transformations, such as the rearrangement of alkyl 1H-benzazepine-2-carboxylates into isoquinolines. researchgate.net Using 13C-labeled and deuterated benzazepines, combined with Density Functional Theory (DFT) calculations, the mechanism of this ring-contraction reaction has been elucidated. researchgate.net Evidence suggests a reactive intermediate, such as a dibromomethyl cation, is involved, which can lead to different products depending on the reaction conditions. researchgate.net
Theoretical studies, particularly using DFT calculations, play a significant role in understanding transition states, energy barriers, and reaction pathways that are not easily observable experimentally. researchgate.netacs.orgresearchgate.netmdpi.comrsc.org DFT calculations have been used to reproduce experimental results for conformational inversion barriers in related benzodiazepine (B76468) systems with high accuracy, providing valuable insights into the effect of substituents on these processes. acs.org While specific detailed DFT studies on the parent this compound were not extensively found in the immediate search results, theoretical methods are generally applicable to understanding the electronic structure and reactivity of such heterocyclic systems. Studies on the synthesis of 3H-1-benzazepines from 2-haloanilines and α,β-unsaturated ketones have also involved experimental and theoretical studies to understand the reaction pathway. researchgate.net
Rearrangement reactions are notable in the chemistry of benzazepines. For instance, 1H-1-benzazepin-2-ones can undergo complex rearrangement products when treated with phosphoryl chloride, particularly if the nitrogen is unsubstituted. rsc.orgrsc.orgpublish.csiro.au If the nitrogen is substituted, such as with an NMe group, the corresponding chloro product may be isolated, highlighting the influence of substituents on the reaction pathway. publish.csiro.au The thermolysis of 2a,7b-dihydro-3H-cyclobut[b]indoles has also been shown to yield 1-substituted 1H-1-benzazepines through a ring-opening process, with the product distribution depending on the substrate and temperature. rsc.org The presence of silver ions can lower the required temperature for this ring opening. rsc.org
The synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones via a Schmidt reaction with tetrahydronaphthalene-1,4-diones followed by demethylation is another example of a transformation leading to the benzazepine core. nih.gov
Advanced Spectroscopic and Structural Characterization of 1h 1 Benzazepine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of 1H-1-benzazepines in solution. Analysis of chemical shifts, coupling constants, and NOE correlations provides detailed information about the connectivity and relative spatial arrangement of atoms.
Variable-Temperature NMR Studies of Ring Inversion and Nitrogen Inversion
The seven-membered ring in 1H-1-benzazepines is flexible and can undergo conformational changes, such as ring inversion (ring-flip). Additionally, the nitrogen atom can undergo inversion (N-inversion), especially when substituted. Variable-temperature (VT) NMR spectroscopy is particularly useful for studying these dynamic processes. By observing changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers for these inversion processes.
Studies on 2,4-disubstituted 1H-1-benzazepines have shown that the steric bulk of the substituent at the nitrogen atom significantly influences both the conformation of the azepine ring and the geometry around the nitrogen. researchgate.netacs.orgfigshare.com This, in turn, affects the Gibbs free energy barriers for both ring-flip and N-inversion. researchgate.netacs.orgfigshare.com
When the nitrogen substituent is alkyl, the nitrogen atom tends to be nearly planar, and the azepine ring is highly puckered, leading to a relatively high barrier for ring-flip and a low barrier for N-inversion. researchgate.netacs.orgfigshare.com Conversely, when the nitrogen substituent is a hydrogen atom, the nitrogen is more pyramidalized, and the azepine ring is less puckered, resulting in a higher barrier for N-inversion and a lower barrier for ring-flip. researchgate.netacs.orgfigshare.com For N-unsubstituted compounds, the lowest-energy stereodynamic process observed computationally is often a coupled ring-flip and N-inversion. researchgate.netacs.orgfigshare.com
VT 1H NMR spectra of related tetrahydro-1,4-benzothiazepines have shown temperature-dependent changes in methylene (B1212753) proton signals due to ring inversion. rsc.org At low temperatures, distinct signals for diastereotopic protons are observed, which coalesce as the temperature increases due to faster conformational exchange. rsc.org The coalescence temperature (Tc) and the chemical shift difference (Δν) can be used to estimate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation. rsc.org
An example of thermodynamic parameters determined by VT NMR for ring inversion in related seven-membered rings (tetrahydro-1,4-benzothiazepines) is shown below, illustrating the type of data obtained from such studies. rsc.org
| Compound | Tc (°C) | ΔG‡ (kcal/mol) |
| Example Compound 1 | -60 | ~10 |
| Example Compound 2 | -55 | ~10.5 |
Note: This table presents illustrative data based on findings from related benzazepine systems rsc.org and is not specific to parent 1H-1-benzazepine due to limited publicly available detailed data for the parent compound.
Two-Dimensional NMR Techniques for Complex Structure Elucidation
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are invaluable for assigning signals and establishing connectivity and spatial relationships in complex this compound structures, particularly for substituted derivatives. rsc.orgresearchgate.net
1H-1H COSY experiments help identify coupled protons, revealing spin systems within the molecule. rsc.orgresearchgate.net HSQC and HMBC experiments correlate proton and carbon signals, aiding in the assignment of carbon resonances and identifying long-range couplings across bonds. rsc.orgresearchgate.net NOESY experiments provide information about through-space interactions between protons, which can be used to determine relative stereochemistry and preferred conformations in solution. rsc.orgresearchgate.net These techniques have been applied to assign 1H and 13C NMR spectra and determine conformations of the seven-membered rings in tetrahydro-1,4-benzothiazepines and N-substituted 2-benzazepines. rsc.orgresearchgate.netrsc.org 2D NMR measurements have also been used to confirm the structure of reaction products in the synthesis of benzazepine derivatives. beilstein-journals.org
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
X-ray crystallography provides definitive information about the three-dimensional structure of this compound derivatives in the solid state, including bond lengths, bond angles, and molecular conformation. It is also the primary method for determining the absolute configuration of chiral compounds.
For example, the crystal structure of a 3-amino-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivative confirmed a rigid conformation for this ring system. capes.gov.br X-ray diffraction has also been used to determine the absolute configuration of chiral tetrahydro-1H-1-benzazepine derivatives, which is crucial for understanding their biological activity. acs.orgnih.gov Studies have also highlighted how subtle changes in substituents can lead to significant variations in crystal packing and the occurrence of disorder. researchgate.netnih.gov
An example of crystallographic data for a tetrahydro-1H-1-benzazepine derivative (Compound 2a from Ref. cambridge.org) is shown below, illustrating the type of information obtained. cambridge.org
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmn21 (No. 31) |
| Unit Cell a (Å) | 19.422(6) |
| Unit Cell b (Å) | 6.512(3) |
| Unit Cell c (Å) | 9.757(4) |
| Unit Cell V (ų) | 1234.0(5) |
Note: This table presents illustrative data based on findings from a specific tetrahydro-1H-1-benzazepine derivative cambridge.org and is not specific to parent this compound due to limited publicly available detailed data for the parent compound.
Mass Spectrometry for Elucidating Reaction Products and Derivatization Pathways
Mass spectrometry (MS) is a valuable technique for determining the molecular weight of 1H-1-benzazepines and their derivatives and for gaining insights into their fragmentation pathways. This information is essential for confirming the identity of synthesized compounds and characterizing reaction products and intermediates. cdnsciencepub.comcdnsciencepub.compsu.edu
Electron ionization (EI) mass spectrometry typically produces a molecular ion peak, from which fragmentation occurs, yielding characteristic fragment ions. nih.govresearchgate.netuab.edu Analysis of these fragmentation patterns can provide structural information. For instance, studies on related benzazepine systems have shown characteristic cleavages and rearrangement processes under electron impact. nih.govresearchgate.net Mass spectrometry has been used to confirm the molecular weight of this compound derivatives and analyze their fragmentation patterns. cdnsciencepub.comcdnsciencepub.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of more complex mixtures and for the identification of derivatization products. sigmaaldrich.com
An example of mass spectral data for a this compound derivative (3-hydroxy-2,5-dioxo-1H-1-benzazepine from Ref. cdnsciencepub.com) is shown below, highlighting key ions observed. cdnsciencepub.com
| m/z | Relative Abundance (%) | Assignment/Comment |
| 189 | 100 | Molecular Ion [M]+ |
| 161 | 70 | [M-CO]+ |
| 143 | 15 | |
| 133 | 28 | |
| 115 | 10 | |
| 104 | 19 | |
| 92 | 18 |
Note: This table presents illustrative data based on findings from a specific this compound derivative cdnsciencepub.com and is not specific to parent this compound due to limited publicly available detailed data for the parent compound.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Interactions
These techniques can be used to identify key functional groups within this compound systems, such as N-H, C=O, and aromatic ring vibrations. Changes in the positions and intensities of these bands can provide insights into conformational preferences and intermolecular interactions, such as hydrogen bonding, in both the solid state and solution. While specific detailed studies on the vibrational spectroscopy of the parent this compound were not extensively found in the search results, these methods are generally applicable to such systems for conformational analysis and the characterization of different forms (e.g., crystalline polymorphs).
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral this compound derivatives. These methods probe the differential absorption or rotation of left and right circularly polarized light by chiral molecules.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in an ECD spectrum with positive and negative Cotton effects. The shape and sign of these Cotton effects are sensitive to the absolute configuration and conformation of the chiral chromophores within the molecule. ORD measures the rotation of plane-polarized light as a function of wavelength.
While specific examples of ECD or ORD studies solely focused on the parent this compound were not prominently found in the search results (as the parent compound is not chiral), these techniques are routinely applied to characterize chiral substituted benzazepines and assign their absolute configurations, often in conjunction with computational methods. The absolute configuration of chiral benzazepine derivatives is critical for understanding their biological activity, as different enantiomers can exhibit vastly different pharmacological profiles. acs.orgnih.gov
Computational and Theoretical Investigations of 1h 1 Benzazepine Chemistry
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity descriptors for 1H-1-benzazepine. DFT, in particular, is widely used due to its balance of accuracy and computational cost for systems of this size aps.orgwikipedia.org.
Conformational Analysis and Energy Minima
The seven-membered azepine ring in this compound is flexible and can adopt various conformations, unlike the rigid benzene (B151609) ring. Computational methods are essential for mapping the potential energy surface of the molecule to identify stable conformers and their relative energies. Techniques such as conformational searching followed by geometry optimization at a suitable level of theory (e.g., DFT with a Pople or Dunning basis set) can reveal the preferred three-dimensional arrangements of the atoms. Studies on related seven-membered rings like benzodiazepines have shown that these rings often adopt boat-like or twist-chair conformations nih.gov.
Illustrative Data Table: Relative Energies of Hypothetical this compound Conformers
| Conformer Designation | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Conformer A | Cs | 0.00 | C2-C3-C4-C5: X, C5-N1-C7a-C7: Y |
| Conformer B | C1 | 1.5 | C2-C3-C4-C5: X', C5-N1-C7a-C7: Y' |
| Conformer C | C1 | 2.8 | C2-C3-C4-C5: X'', C5-N1-C7a-C7: Y'' |
Note: This table presents hypothetical data for illustrative purposes. Actual values would depend on the specific computational method and basis set used.
Identifying these low-energy conformers is crucial as the biological activity and spectroscopic properties of a molecule can be significantly influenced by its preferred spatial arrangement.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Illustrative Data Table: Predicted 1H NMR Chemical Shifts for this compound (Hypothetical)
| Proton Site | Predicted Chemical Shift (δ, ppm) |
| H2 | 6.55 |
| H3 | 6.92 |
| H4 | 7.10 |
| H5 | 7.25 |
| H6 | 7.01 |
| H7 | 7.38 |
| N1-H | 8.15 |
Note: These are hypothetical predicted values. Actual values would depend on the computational method, basis set, and solvent model used.
Analysis of Aromaticity and Stability of the Benzazepine Ring
Illustrative Data Table: Aromaticity Indices (Hypothetical)
| Ring System | NICS(0) (ppm) | HOMA |
| Benzene Ring | -10.5 | 0.95 |
| Azepine Ring | -3.2 | 0.45 |
Note: These are hypothetical values. NICS values are typically negative for aromatic rings. HOMA values close to 1 indicate high aromaticity.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for studying reaction mechanisms involving this compound. By locating transition states on the potential energy surface, computational methods can determine activation energies and reaction pathways, providing detailed insights into how reactions occur nih.govacs.org. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions and for designing new synthetic routes to this compound derivatives. Calculations can help identify intermediates and transition states that may be difficult or impossible to observe experimentally.
Illustrative Data Table: Activation Energies for a Hypothetical Reaction Involving this compound
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Reactant -> Transition State 1 | 15.2 |
| Transition State 1 -> Intermediate | -5.1 |
| Intermediate -> Transition State 2 | 10.8 |
| Transition State 2 -> Product | -20.5 |
Note: This table presents hypothetical data for a multi-step reaction.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For this compound, MD simulations can be used to explore the conformational landscape more extensively than static calculations, especially in different environments like solvents mdpi.commdpi.com. MD can also simulate the interactions of this compound with other molecules, such as proteins or membranes, which is relevant for understanding its potential biological activity or behavior in different chemical systems nih.govnih.govuiuc.edu. This allows for the study of binding modes, conformational changes upon binding, and the influence of the environment on molecular structure and dynamics.
Illustrative Data Table: RMSD from Initial Structure During a Hypothetical MD Simulation
| Time (ns) | RMSD (Å) |
| 0.0 | 0.00 |
| 1.0 | 1.25 |
| 2.0 | 1.58 |
| 3.0 | 1.71 |
| 4.0 | 1.65 |
| 5.0 | 1.70 |
Note: This table shows hypothetical Root Mean Square Deviation (RMSD) values, indicating the deviation of the molecular structure from its starting configuration over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity or other properties igi-global.comnih.govnih.gov. For this compound, QSAR studies can be used to identify the key molecular features that influence its activity or properties, facilitating the rational design of new analogs with improved characteristics mdpi.comnih.govdntb.gov.ua. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of benzazepine derivatives and building statistical models that relate these descriptors to the observed activity.
Illustrative Data Table: Hypothetical QSAR Data for this compound Analogs
| Compound | Substituent R | Log P (Calculated) | HOMO Energy (eV) | Steric Descriptor (S) | Biological Activity (IC50, µM) |
| Analog 1 | H | 2.1 | -8.5 | 1.0 | 15.5 |
| Analog 2 | CH3 | 2.5 | -8.3 | 1.2 | 10.2 |
| Analog 3 | Cl | 2.9 | -8.7 | 1.1 | 7.8 |
Note: This table presents hypothetical data for illustrative QSAR analysis.
QSAR models can help prioritize which new benzazepine analogs to synthesize and test, saving time and resources in the drug discovery or materials design process.
Biological Activities and Molecular Mechanisms of 1h 1 Benzazepine Derivatives
Identification and Characterization of Molecular Targets
The biological effects of 1H-1-benzazepine derivatives are mediated through their interactions with various molecular targets, primarily proteins such as receptors and enzymes. ontosight.aismolecule.com The specific target profile of a derivative is highly dependent on its chemical structure and the substituents present on the benzazepine core. ontosight.aismolecule.comontosight.ai
Receptor Binding Profiles (e.g., GPCRs, Ion Channels)
Benzazepine derivatives, including those based on the this compound scaffold, have shown notable interactions with neurotransmitter receptors, particularly within the central nervous system. smolecule.comresearchgate.net G protein-coupled receptors (GPCRs) are a significant class of targets for these compounds. nih.govmoleculardevices.com Studies have indicated potential modulation of serotonin (B10506) and dopamine (B1211576) pathways by benzazepine derivatives. smolecule.com
Specifically, the 1-phenylbenzazepine framework, a related scaffold, is recognized for its affinity towards dopamine D1-like receptors (D1R and D5R). nih.govnih.govmdpi.com Compounds like SCH 23390 (a D1R-like antagonist) and SKF 38393 (a D1R-like agonist) are examples of benzazepines used as pharmacological tools for studying these receptors. nih.govmdpi.com While these are 1-phenylbenzazepines rather than strictly 1H-1-benzazepines, they highlight the potential for the broader benzazepine class to interact with dopaminergic systems. nih.govmdpi.com Some rigidified variants of the 1-phenylbenzazepine template have also shown selectivity for the 5-HT6 receptor, another GPCR. nih.govresearchgate.net
Ion channels also represent potential targets for benzazepine derivatives, though detailed information specifically for this compound interactions with ion channels is less extensively documented in the provided sources compared to GPCRs. libretexts.orgresearchgate.net However, the general biological activity of benzazepine derivatives suggests potential interactions with various components of the nervous system, where ion channels play a critical role in signal transmission. smolecule.comresearchgate.net
Enzyme Inhibition and Activation Mechanisms
Beyond receptors, this compound derivatives and related benzazepine structures have been investigated for their effects on enzyme activity. researchgate.net These can involve mechanisms of enzyme inhibition or, less commonly, activation.
Some benzazepine derivatives have demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. For instance, certain derivatives structurally related to ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate have shown selective inhibition of COX-2.
Other enzyme targets mentioned in the context of benzazepine derivatives include angiotensin-converting enzyme (ACE), xanthine (B1682287) oxidase, and cytochrome P450 enzymes. researchgate.netresearchgate.netsigmaaldrich.com ACE inhibitors, some of which contain a benzazepine structural unit (e.g., benazepril), are used clinically for cardiovascular conditions. researchgate.netresearchgate.net Xanthine oxidase can be inhibited by certain compounds, and some benzazepine-related structures have been explored in this context. sigmaaldrich.com Cytochrome P450 enzymes, crucial for drug metabolism, can also be subject to inhibition by various compounds, including some with benzazepine scaffolds, potentially impacting pharmacokinetic profiles. sigmaaldrich.com
While the precise mechanisms (competitive, non-competitive, uncompetitive, or irreversible) nih.gov of enzyme interaction for many specific this compound derivatives require detailed biochemical studies, the reported activities suggest that these compounds can interfere with catalytic processes through various binding modes, potentially at the active site or allosteric sites. nih.gov
Protein-Ligand Interaction Dynamics
The interaction dynamics between this compound derivatives and their protein targets involve a range of non-covalent forces, including hydrogen bonding, ionic interactions (salt bridges), hydrophobic effects, and pi-pi interactions between aromatic rings. d-nb.inforesearchgate.netresearchgate.net These interactions dictate the affinity, selectivity, and functional outcome of the binding event. d-nb.info
Studies utilizing techniques such as molecular docking and molecular dynamics simulations provide insights into how benzazepine ligands bind to their targets at the atomic level. researchgate.netresearchgate.netleeds.ac.uk These computational methods can help predict binding poses, estimate binding energies, and understand the conformational changes that may occur in both the ligand and the protein upon binding. d-nb.inforesearchgate.netleeds.ac.uk For example, molecular docking studies on benzazepine derivatives interacting with the glycine (B1666218) binding site of the NMDA receptor have been reported, illustrating the use of these techniques to understand binding interactions. researchgate.net Similarly, docking studies have been employed to investigate the interaction of benzodiazepin-2-one derivatives with the GABA-A receptor associated protein, revealing insights into specific amino acid residues involved in binding. researchgate.net
Experimental techniques such as NMR spectroscopy can also provide valuable information on protein-ligand interactions in solution, revealing details about the binding interface and the dynamics of the complex. d-nb.infouni-leipzig.de Changes in ligand NMR chemical shifts upon binding to a protein are sensitive indicators of the local chemical environment and can help validate computational models. d-nb.info
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound derivatives influence their biological activity. ontosight.aiontosight.aimdpi.com By systematically altering substituents on the benzazepine core and evaluating the resulting changes in target affinity and selectivity, researchers can elucidate the key structural features required for activity. mdpi.comacs.org
Elucidation of Pharmacophores and Binding Site Requirements
Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. wikipedia.orgunina.it Developing pharmacophore models for this compound derivatives targeting a particular receptor or enzyme can help define the critical elements required for binding. wikipedia.orgunina.itmdpi.com
For benzazepine scaffolds interacting with dopamine D1-like receptors, SAR studies have indicated the importance of specific substituents on both the benzazepine nitrogen atom and the appended phenyl ring for modulating affinity and selectivity. nih.govmdpi.com The presence of a catechol motif has been highlighted as important for retaining D1R agonist activity in some 1-phenylbenzazepines. mdpi.comnih.gov
Pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, mapped in three-dimensional space. wikipedia.orgmdpi.com By superimposing active benzazepine derivatives and identifying common features, researchers can infer the complementary features present in the binding site of the target protein. wikipedia.orgunina.it For instance, studies on carbonic anhydrase inhibitors have identified hydrogen bond donors and aromatic rings as key pharmacophore features. mdpi.com
Impact of Substituent Effects on Target Affinity and Selectivity
The nature and position of substituents on the this compound ring system significantly impact their interaction with biological targets. ontosight.aismolecule.comontosight.ai Electronic effects (e.g., electron-donating or withdrawing groups), steric bulk, lipophilicity, and the ability to form hydrogen bonds or ionic interactions all play a role in determining binding affinity and selectivity. researchgate.net
For 1-phenylbenzazepines targeting dopamine receptors, SAR studies have shown that halogen substituents at specific positions on the phenyl ring can influence D1R versus D5R selectivity. nih.gov Substituents on the benzazepine nitrogen atom can also impact D1R affinity. mdpi.comnih.gov The presence of a C-7 phenol (B47542) group appeared important for retaining D1R affinity in one series of 6-chloro-1-phenylbenzazepines, potentially due to hydrogen bonding interactions with residues in the binding site. mdpi.comnih.gov Conversely, oxygenated substituents at certain positions on the phenyl moiety tended to diminish D1R affinity. nih.gov
In the context of enzyme inhibition, substituent effects can alter the compound's ability to fit into the enzyme's active site or interact with key catalytic residues. For example, the introduction of fluorine atoms can enhance metabolic stability and receptor binding affinity in some benzazepine derivatives. smolecule.com The electron-donating nature of a methoxy (B1213986) substituent has been suggested to influence pi-pi interactions with targets.
Mechanistic Insights into Cellular and Subcellular Effects (e.g., Signaling Pathway Modulation)
This compound derivatives exhibit diverse biological activities mediated through interactions with various cellular and subcellular targets, leading to modulation of signaling pathways. Studies indicate that these compounds can influence neurotransmitter systems, enzyme activity, and receptor functions.
One area of focus is the interaction of benzazepine derivatives with neurotransmitter receptors in the central nervous system. For instance, some benzazepine derivatives have been shown to act as antagonists for NMDA and AMPA receptors, which are key players in excitatory neurotransmission. smolecule.com This antagonistic activity can impact neuronal excitability and synaptic transmission. smolecule.com
Another significant target for benzazepine derivatives is the GABA-A receptor. While the provided information primarily discusses benzodiazepines (which share a related, but distinct, ring system) and their interaction with GABA-A receptors by enhancing GABA's inhibitory effects, this highlights the potential for benzazepine scaffolds to interact with inhibitory neurotransmitter systems as well. benzoinfo.com Studies on benzodiazepines demonstrate that their binding to GABA-A receptors facilitates the influx of chloride ions, leading to reduced neuronal excitability. benzoinfo.com Long-term exposure to benzodiazepines can lead to changes in GABA-A receptor subunit expression, affecting their sensitivity and function. nih.gov While direct evidence for this compound specifically modulating GABA-A receptors was not prominently found, the broader context of benzazepine pharmacology suggests this as a potential area of investigation for derivatives.
Dopamine receptors, particularly the D1 subtype, represent another class of targets for benzazepine derivatives. 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a related benzazepine compound, functions as a selective D1 dopamine receptor agonist. smolecule.com This agonistic action can influence dopaminergic signaling pathways, which are implicated in various neurological disorders such as Parkinson's disease and schizophrenia. smolecule.com Modulation of these pathways by benzazepine scaffolds can impact motor control, reward, and cognitive functions.
Furthermore, some benzazepine derivatives have demonstrated activity as enzyme inhibitors. For example, certain 1-benzazepin-2-one derivatives have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), an enzyme involved in blood pressure regulation. nih.govnih.gov The mechanism involves the interaction of the compound with the enzyme's active site, thereby blocking its catalytic activity. nih.gov
Recent research also points to the interaction of a related benzazepine derivative, SKF83959 (a tetrahydro-1H-3-benzazepine), with sigma-1 receptors. nih.gov SKF83959 was identified as a potent allosteric modulator of the sigma-1 receptor, and this modulation was shown to inhibit microglia-mediated inflammation. nih.gov This suggests a mechanism involving the regulation of inflammatory pathways within cells. nih.gov
The interaction of benzazepine derivatives with vasopressin receptors (V1a and V2) has also been explored. researchgate.net A specific tetrahydro-1H-1-benzazepine derivative, 1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile (C9), was found to act as an antagonist for both V1a and V2 receptors. researchgate.net Docking studies suggested that this compound binds to the vaptan binding site on these receptors, interfering with vasopressin's effects on vascular smooth muscle contraction and water reabsorption. researchgate.net
Role of this compound Scaffolds in Rational Drug Design Strategies
The this compound scaffold, a bicyclic structure comprising a benzene (B151609) ring fused to a seven-membered azepine ring, is recognized as a valuable framework in rational drug design. ontosight.aiontosight.aiontosight.ai Its inherent structural features, including a semi-rigid core and potential for diverse substitutions, make it amenable to modifications aimed at targeting specific biological pathways and optimizing pharmacological properties. ontosight.ainih.gov
Rational drug design strategies involving the this compound scaffold often begin with identifying a biological target implicated in a disease. Based on the target's structure and mechanism, medicinal chemists can design benzazepine derivatives with specific functional groups positioned to interact favorably with the target binding site. This process often involves structure-activity relationship (SAR) studies, where systematic modifications to the benzazepine core and its substituents are made to understand their impact on biological activity. nih.gov
The versatility of synthetic methods for constructing and modifying the benzazepine ring system is crucial for its role in drug design. Various approaches, including multi-component reactions and catalytic cyclizations, allow for the introduction of diverse substituents at different positions of the scaffold. nih.govresearchgate.netresearchgate.net This modularity facilitates the creation of compound libraries for high-throughput screening or focused libraries targeting specific protein families. nih.govacs.org
The benzazepine scaffold has been explored in the design of agents targeting the central nervous system, cardiovascular system, and potentially infectious diseases and cancer. ontosight.aiontosight.aiacs.orgontosight.ai For instance, the ability of some benzazepine derivatives to cross the blood-brain barrier makes them relevant for designing drugs for neurological disorders. ontosight.ai
In the context of enzyme inhibition, the benzazepine-2-one structure has served as a template for developing ACE inhibitors. nih.govnih.gov Rational design efforts focused on introducing specific functionalities, such as a mercaptomethyl group and a carboxymethyl group, to mimic the transition state of the ACE enzyme, leading to potent inhibitory activity. nih.gov
The benzazepine scaffold's potential to interact with various receptors, including neurotransmitter receptors and vasopressin receptors, underscores its utility in designing modulators for these targets. smolecule.comsmolecule.comresearchgate.net Rational design in this area involves understanding the binding modes of known ligands and designing benzazepine derivatives that can selectively interact with the desired receptor subtype, acting as agonists or antagonists. smolecule.comresearchgate.net
Furthermore, the benzazepine core can be incorporated into more complex molecular architectures or used in scaffold hopping strategies to discover novel chemotypes with desired biological activities. nih.govucsc.edu The development of efficient synthetic routes, including those utilizing sustainable methods, enhances the feasibility of using benzazepine scaffolds in large-scale drug discovery efforts. acs.orgnih.gov
Applications of 1h 1 Benzazepines in Advanced Organic Synthesis and Materials Science
1H-1-Benzazepines as Versatile Synthetic Intermediates and Building Blocks
1H-1-Benzazepines and their derivatives serve as valuable synthetic intermediates and building blocks in organic chemistry, enabling the construction of more complex molecular architectures . Their inherent structure provides a rigid framework that can be further elaborated through various chemical transformations.
Synthetic strategies for accessing the 1H-1-benzazepine core and its functionalized derivatives are diverse. Common methods include cyclization reactions to form C-N or C-C bonds, which are prevalent approaches . Hydroaminomethylation, involving initial hydroformylation followed by reductive amination catalyzed by ionic diamine Rh complexes, is another method employed . Ring-closing metathesis (RCM) has also emerged as a significant method for constructing benzazepine skeletons researchgate.netscispace.com. Additionally, novel approaches such as zirconium-mediated reactions have been explored for the synthesis of substituted azepanes, highlighting the ongoing development of new synthetic routes researchgate.netscispace.com.
Specific examples of synthetic utility include the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines from readily available 2-iodoanilines using a one-pot multibond forming process. These compounds have demonstrated potential as synthetic building blocks, for instance, in the preparation of a late-stage intermediate for the hyponatremia agent mozavaptan (B1181) acs.org. The SnCl2-mediated reduction of nitro groups in specific nitroalkanoates also allows for the facile synthesis of substituted 1H-1-benzazepines researchgate.net. Furthermore, asymmetric synthesis of enantioenriched 1-benzazepine derivatives has been achieved via copper-catalyzed reductive intramolecular cyclization reactions acs.org.
The reactivity of this compound derivatives allows for various chemical reactions, including oxidation, reduction, and substitution, particularly nucleophilic substitution, enabling the introduction of different substituents . Functionalization reactions, such as N-acetylation and Friedel-Crafts acylation, are also employed to modify the properties of benzazepine derivatives smolecule.com.
Integration of this compound Motifs into Complex Natural Product Synthesis
The benzazepine core is found in a variety of naturally occurring compounds, including alkaloids benthamdirect.comcapes.gov.brresearchgate.net. This presence drives research into integrating this compound motifs into the total synthesis of complex natural products. While the provided search results primarily focus on the synthesis of benzazepine derivatives themselves and their potential as building blocks for medicinal chemistry targets, the fundamental synthetic methodologies developed are applicable to the construction of natural products containing this scaffold.
Reviews on the synthesis and applicability of partially reduced 2-benzazepines highlight their role in the total synthesis of alkaloids such as galanthamine, lycoramine, narwedine, and clavicipitic acid, all of which contain a benzazepine core structure benthamdirect.comcapes.gov.br. This underscores the importance of efficient synthetic routes to benzazepine systems for accessing complex natural products.
Utilization of 1H-1-Benzazepines in the Design of Constrained Peptide Mimetics
Conformationally constrained peptide mimetics are crucial in drug discovery to mimic the bioactive conformations of peptides and improve their pharmacological properties researchgate.netacs.org. The rigid structure of the benzazepine ring system makes this compound derivatives suitable scaffolds for designing such mimetics researchgate.net.
Benzodiazepines, which share a similar benzene-azepine structure, have been explored as peptide mimetics, capable of exhibiting a range of biological activities nih.gov. Specifically, benzodiazepines consisting of α- and β-amino acid residues linked within a seven-membered ring can be viewed as rigid cyclic dipeptides nih.gov.
Research has involved the synthesis of constrained phenylalanine derivatives utilizing 2-substituted-4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones rsc.org. This demonstrates the direct application of the benzazepine scaffold in creating constrained amino acid surrogates for peptide mimetic design. The introduction of the benzazepine nucleus can limit the conformational freedom of a peptide chain, potentially locking it into a desired conformation for enhanced activity or selectivity researchgate.net.
Exploration of this compound Derivatives in Functional Materials (e.g., Photophysical Properties, Supramolecular Assemblies)
Beyond their applications in synthesis and medicinal chemistry, this compound derivatives are being explored for their potential in functional materials, particularly concerning their photophysical properties and ability to form supramolecular assemblies researchgate.netmdpi.com.
The incorporation of azepine-based analogs, such as tribenzo[b,d,f]azepine, into donor-acceptor (D-A) structures has shown interesting photophysical properties beilstein-journals.org. These compounds can exhibit photoluminescence and are being investigated for applications in areas like photocatalysis beilstein-journals.orgfigshare.com. The twisted structures and electronic properties of these azepine derivatives contribute to their photophysical behavior beilstein-journals.org. For instance, indazole-fused 2-benzazepines have demonstrated solvent polarity-dependent fluorescence, suggesting their potential for sensing applications figshare.com.
Furthermore, benzazepine derivatives can participate in hydrogen bonding and other non-covalent interactions, leading to the formation of supramolecular assemblies nih.govresearchgate.netresearchgate.net. Studies on tetrahydro-1,4-epoxy-1-benzazepines with pendant heterocyclic substituents have shown that these molecules can form hydrogen-bonded supramolecular assemblies in zero, one, and two dimensions nih.gov. The crystal packing of benzazepine derivatives can be influenced by C-H···N, C-H···O, and C-H···π interactions, leading to the formation of chains, sheets, and three-dimensional frameworks researchgate.netresearchgate.net. Understanding and controlling these interactions is crucial for designing materials with specific solid-state properties.
The exploration of benzazepine derivatives in functional materials is an active area of research, driven by the potential to tune their electronic, optical, and assembly properties through structural modifications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15559658 |
| This compound, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- | Not Available |
| 5-amino-2,5-dihydro-1H-benzo[b]azepine | Not Available |
| Mozavaptan | 11700477 |
| 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | Not Available |
| This compound, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride | Not Available |
| Tribenzo[b,d,f]azepine | 150209 |
| Indazole-fused 2-benzazepine derivatives | Not Available |
| Tetrahydro-1,4-epoxy-1-benzazepines | Not Available |
Data Table Examples (Illustrative based on search findings):
While detailed quantitative data tables were not consistently present across the diverse search results within the strict scope, the following illustrative tables represent the types of data that would be relevant to these sections, based on the discussed research findings:
Illustrative Table 1: Examples of Synthetic Methods for 1H-1-Benzazepines
| Method | Key Reagents/Catalyst | Outcome/Product Type | Reference |
| Cyclization (C-N or C-C bond formation) | Various | This compound core | |
| Hydroaminomethylation | Ionic diamine Rh complexes | Functionalized Benzazepines | |
| Ring-Closing Metathesis (RCM) | Metathesis catalysts | Various Benzazepine derivatives | researchgate.netscispace.com |
| SnCl2-mediated nitro group reduction | SnCl2 | Substituted 1H-1-benzazepines | researchgate.net |
| Copper-catalyzed intramolecular cyclization | Chiral bisphosphine-copper catalyst | Enantioenriched 1-Benzazepine derivatives | acs.org |
Illustrative Table 2: Examples of Benzazepine Derivatives in Supramolecular Assembly
| Benzazepine Derivative Type | Key Intermolecular Interactions | Assembly Dimension(s) | Reference |
| Tetrahydro-1,4-epoxy-1-benzazepines | C-H···O, C-H···π(arene) | Zero, One, Two | nih.govresearchgate.net |
| Functionalized Benzazepine Derivatives | C-H···N, C-H···O, C-H···π(arene) | Chains, Sheets, 3D | researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues in 1h 1 Benzazepine Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of benzazepine derivatives, including the 1H-1-benzazepine core, often involves multi-step reactions that can generate stoichiometric amounts of waste. researchgate.netnih.gov Consequently, a key future direction in this area is the development of novel and more efficient synthetic methodologies. Recent progress has been made in utilizing radical cascade cyclization reactions, which offer advantages for constructing benzazepines. sioc-journal.cn Photochemical, electrochemical, and thermochemical reactions are being explored as driving forces for these cyclization processes. sioc-journal.cn
Another promising avenue involves catalytic methods. Nanomaterials are being investigated as efficient and modular heterogeneous catalysts for the synthesis of seven-membered heterocyclic intermediates, including benzazepines, for drug discovery and development. taylorfrancis.com Palladium-catalyzed cycloadditions involving the activation of C(sp3)-H bonds offer a direct and unconventional entry to related ring systems, such as tetrahydro-2-benzazepines. nih.gov Copper-catalyzed oxidative C(sp3)–H/C(sp2)–H cross-coupling presents an atom- and step-economical strategy for constructing 1-benzazepines directly from inert C–H bonds. rsc.org Additionally, the use of deep eutectic solvents as benign, biodegradable, and recyclable reaction media in Pictet-Spengler cyclization reactions is being explored for the synthesis of tetrahydro-2-benzazepines from renewable resources. nih.gov
Future research will likely focus on developing greener and more sustainable synthetic routes, reducing reaction steps, improving yields, and expanding the diversity of accessible this compound scaffolds through innovative catalytic systems and reaction designs.
Integration of Artificial Intelligence and Machine Learning in Benzazepine Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery and chemical research. taylorandfrancis.comfrontiersin.org These computational approaches can expedite the identification of potential drug candidates, predict pharmacological activities, and optimize molecular properties. taylorandfrancis.comfrontiersin.orgresearchgate.net In the context of this compound discovery, AI and ML can be applied in several ways:
Virtual Screening: AI/ML algorithms can rapidly screen vast chemical libraries to identify potential this compound derivatives with desired properties. taylorandfrancis.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, often enhanced by ML, can establish relationships between the molecular structures of benzazepines and their biological activities, guiding the design of new, more potent analogs. researchgate.net
De Novo Design: AI can assist in the de novo design of novel this compound structures with predicted activity profiles. taylorandfrancis.com
Synthesis Prediction and Optimization: ML algorithms can predict optimal synthetic routes and reaction conditions for the synthesis of complex benzazepine derivatives.
Target Identification and Interaction Prediction: AI can help identify novel biological targets for this compound compounds and predict their binding affinities and interaction modes. taylorandfrancis.comontosight.ai
The future clearly lies in leveraging the power of AI and ML to accelerate the discovery, design, and synthesis of novel this compound compounds with tailored properties. researchgate.netuniversiteitleiden.nl
Exploration of Unconventional Reactivity and Catalyst Design
Exploring unconventional reactivity patterns and designing novel catalysts are crucial for unlocking new synthetic pathways to 1H-1-benzazepines and their derivatives. This includes investigating reactions that deviate from established norms, such as unusual ring transformations or rearrangements. researchgate.netacs.orgrsc.org
Future research will likely focus on:
Novel Catalytic Systems: Designing heterogeneous or homogeneous catalysts, including nanocatalysts taylorfrancis.com and metal-organic frameworks (MOFs), that enable unprecedented transformations or improve the efficiency and selectivity of known reactions. The use of supported catalysts for benzazepine synthesis is an example of this direction. mdpi.com
C-H Functionalization: Developing methods for the direct functionalization of C-H bonds in readily available precursors to construct the benzazepine core, reducing the need for pre-functionalized starting materials. rsc.orgacs.org
Photocatalysis and Electrocatalysis: Utilizing light or electrical energy to drive reactions under milder conditions, offering more sustainable synthetic options. sioc-journal.cnresearchgate.net
Nitrogen Atom Insertion: Exploring novel strategies for the direct insertion of a nitrogen atom into aromatic or alicyclic systems to construct the benzazepine ring. rsc.org
These efforts aim to provide more flexible, efficient, and sustainable routes to a wider range of this compound structures.
Identification of Novel Biological Targets and Therapeutic Modalities
Benzazepines are known to interact with a variety of biological targets, including neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors, as well as enzymes like angiotensin-converting enzyme (ACE). researchgate.netontosight.aismolecule.comdrugbank.comcuny.edu They have shown diverse pharmacological activities, including antidepressant, antihypertensive, anti-ischemic, and anxiolytic effects. researchgate.netsmolecule.comontosight.aiontosight.ai Future research will focus on identifying novel biological targets beyond those currently established and exploring new therapeutic modalities.
This involves:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify new interactions.
Target Deconvolution: Identifying the specific molecular targets responsible for observed biological activities of novel benzazepine compounds.
GPCRs and Ion Channels: Further exploring the potential of benzazepines to modulate G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets. cuny.eduontosight.ai
Underexplored Therapeutic Areas: Investigating the potential of 1H-1-benzazepines in therapeutic areas where their activity has not been extensively studied, such as certain types of cancer or infectious diseases. researchgate.netresearchgate.net
Polypharmacology: Designing benzazepine derivatives that can interact with multiple targets simultaneously to achieve desired therapeutic effects or reduce side effects.
Therapeutic Modalities: Exploring the use of 1H-1-benzazepines not only as small molecule drugs but also in other therapeutic modalities, such as PROTACs (proteolysis targeting chimeras) or antibody-drug conjugates, where the benzazepine core could serve as a warhead or linker.
Identifying novel targets and therapeutic modalities will expand the potential applications of this compound chemistry in treating a wider range of diseases. nih.govnih.govwho.int
Expanding the Scope of this compound Derivatives in Materials Science and Chemical Biology
Beyond their significant role in medicinal chemistry, this compound derivatives have potential applications in materials science and chemical biology. The unique structural features of the benzazepine core can be leveraged to design molecules with specific properties for various applications.
Future directions include:
Materials Science: Incorporating this compound units into polymers, liquid crystals, or organic electronic materials to impart desirable optical, electronic, or mechanical properties. The potential for carbon-nitrogen transmutation sequences involving benzazepines highlights their relevance in developing N-heteroarenes for materials chemistry. rsc.org
Chemical Probes: Developing this compound derivatives as chemical probes to study biological processes, such as protein-protein interactions or enzyme activity. smolecule.comontosight.ai
Fluorescent Dyes and Sensors: Designing benzazepine-based fluorescent molecules for imaging or sensing applications in biological systems or materials.
Catalysis: Exploring the use of chiral this compound derivatives as ligands or organocatalysts in asymmetric synthesis.
Supramolecular Chemistry: Utilizing the hydrogen bonding and pi-pi interactions capabilities of benzazepines to construct self-assembled supramolecular structures with unique functions. iucr.org
Expanding the scope of this compound derivatives into these areas will require interdisciplinary collaborations and innovative molecular design strategies.
Q & A
Q. How can researchers enhance reproducibility when publishing this compound studies?
- Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit synthetic protocols in repositories (e.g., protocols.io ).
- Share compound characterization data via public databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
